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molecular formula C15H15N3 B8284558 N-Methyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-phenyl]-amine

N-Methyl-N-[4-(1-methyl-1H-benzoimidazol-2-yl)-phenyl]-amine

Cat. No. B8284558
M. Wt: 237.30 g/mol
InChI Key: HXQKUMRNILWPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614238B2

Procedure details

10.14 mL (86.5 mmol) N-Methyl-o-phenylenediamine and 13.08 g (86.5 mmol) 4-(methylamino)benzoic acid are stirred in 70.0 g polyphosphoric acid at 200° C. for 3 hours. The mixture is cooled to 80° C., poured into water and stirred over night at RT. The mixture is alkalinized with sodium hydroxide solution. The precipitate is filtered off and washed with water. The product is dried in vacuo at 50° C.
Quantity
10.14 mL
Type
reactant
Reaction Step One
Quantity
13.08 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].[CH3:10][NH:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=O)=[CH:14][CH:13]=1.[OH-].[Na+]>O>[CH3:10][NH:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]2[N:2]([CH3:1])[C:3]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[N:9]=2)=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.14 mL
Type
reactant
Smiles
CNC1=C(C=CC=C1)N
Name
Quantity
13.08 g
Type
reactant
Smiles
CNC1=CC=C(C(=O)O)C=C1
Name
polyphosphoric acid
Quantity
70 g
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo at 50° C.

Outcomes

Product
Name
Type
Smiles
CNC1=CC=C(C=C1)C1=NC2=C(N1C)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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